
Tripotassium;hexachlororhodium(3-);hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium;hexachlororhodium(3-);hydrate, also known as potassium hexachlororhodate(III), is a coordination compound with the molecular formula K₃[RhCl₆]·xH₂O. This compound is characterized by its red crystalline appearance and is primarily used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;hexachlororhodium(3-);hydrate typically involves the reaction of rhodium(III) chloride with potassium chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired hexachlororhodate complex. The general reaction can be represented as follows:
[ \text{RhCl}_3 + 3\text{KCl} \rightarrow \text{K}_3[\text{RhCl}_6] ]
The reaction mixture is then subjected to crystallization to obtain the red crystalline product. The crystallization process may involve cooling the solution or evaporating the solvent under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity rhodium and potassium chloride. The reaction is typically carried out in stainless steel reactors equipped with temperature and pressure control systems. The product is then purified through recrystallization and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Tripotassium;hexachlororhodium(3-);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: Various rhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
Tripotassium;hexachlororhodium(3-);hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Employed in the production of high-purity rhodium and as a precursor for other rhodium compounds.
Mecanismo De Acción
The mechanism of action of tripotassium;hexachlororhodium(3-);hydrate involves the interaction of the rhodium center with various molecular targets. In catalytic applications, the rhodium center facilitates the activation of substrates through coordination and electron transfer processes. In biological systems, the compound can interact with cellular components, leading to the inhibition of specific enzymes or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Potassium hexachloroiridate(III): Similar in structure but contains iridium instead of rhodium.
Potassium hexachloroplatinate(IV): Contains platinum and has different oxidation states.
Sodium hexachlororhodate(III): Similar but uses sodium instead of potassium.
Uniqueness
Tripotassium;hexachlororhodium(3-);hydrate is unique due to its specific coordination environment and the properties imparted by the rhodium center. Its red crystalline form and specific reactivity make it distinct from other hexachlorometallates.
Propiedades
Fórmula molecular |
Cl6H2K3ORh |
|---|---|
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
tripotassium;hexachlororhodium(3-);hydrate |
InChI |
InChI=1S/6ClH.3K.H2O.Rh/h6*1H;;;;1H2;/q;;;;;;3*+1;;+3/p-6 |
Clave InChI |
UETDAMRBCQITBC-UHFFFAOYSA-H |
SMILES canónico |
O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


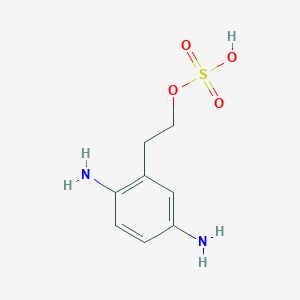
![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)
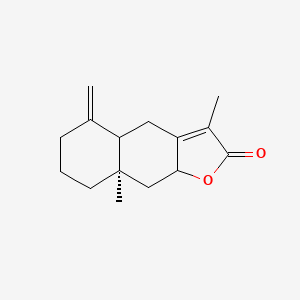
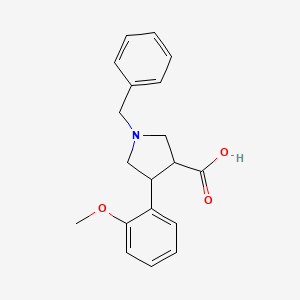


![2-[(Acetylthio)methyl]-2-propenoic acid](/img/structure/B14790815.png)
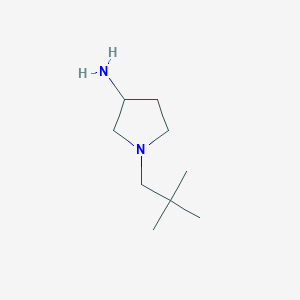
![(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14790830.png)

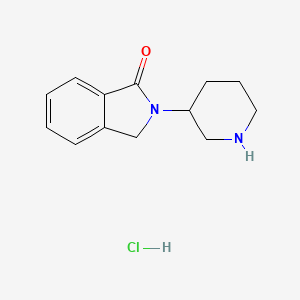
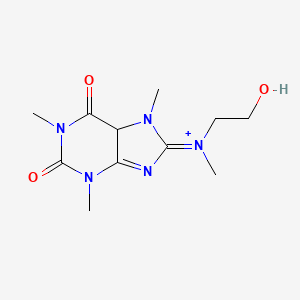

![(2S)-2-[4-[(4R)-4-(4-Fluorophenyl)-4,5-dihydro-2-oxazolyl]phenyl]morpholine](/img/structure/B14790863.png)
